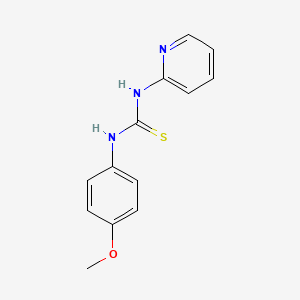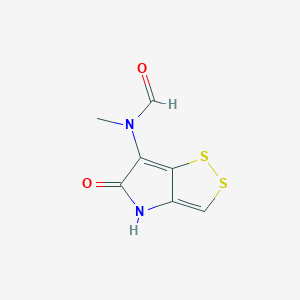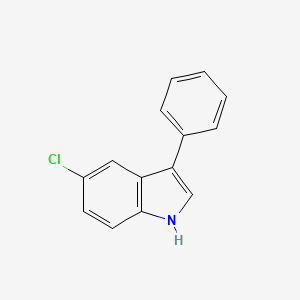
5-chloro-3-phenyl-1H-indole
Übersicht
Beschreibung
5-Chloro-3-phenyl-1H-indole is a significant heterocyclic compound. It has an empirical formula of C15H10ClNO2 and a molecular weight of 271.70 . It is a solid compound .
Molecular Structure Analysis
The molecular structure of 5-chloro-3-phenyl-1H-indole involves a complex arrangement of atoms. The InChI code for this compound is 1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) . Further analysis of the molecular structure can be found in various scientific papers .Physical And Chemical Properties Analysis
5-Chloro-3-phenyl-1H-indole is a solid compound . Its InChI code is 1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) .Wissenschaftliche Forschungsanwendungen
Biological Activities and Medicinal Chemistry
5-Chloro-3-phenyl-1H-indole, a molecule with the indole nucleus, has been studied extensively for its diverse biological properties. Notable findings include:
Anti-Tumor and Anti-Inflammatory Activities : Molecules bearing the indole nucleus, including 5-chloro-3-phenyl-1H-indole derivatives, have shown significant biological activity such as anti-tumor and anti-inflammatory effects. These effects are linked to interactions with DNA and proteins (Geetha et al., 2019).
Allosteric Modulation of CB1 : Certain derivatives of 5-chloro-3-phenyl-1H-indole have been found to be potent allosteric modulators of the cannabinoid type 1 receptor (CB1), influencing binding affinity and binding cooperativity (Khurana et al., 2014).
Inhibitors of Human Liver Glycogen Phosphorylase a : Some derivatives of 5-chloro-3-phenyl-1H-indole have shown effectiveness as inhibitors of human liver glycogen phosphorylase a, a potential target for diabetes treatment (Onda et al., 2008).
Anticancer Properties : Certain derivatives have demonstrated remarkable antiproliferative activity against various cancer cell lines, including leukemia, lung cancer, and breast cancer. These compounds have also shown potential as tubulin polymerization inhibitors, which is significant in cancer therapy (Kazan et al., 2019).
Antimicrobial Activity : Schiff bases containing the 5-chloro-3-phenyl-1H-indole moiety have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various pathogens (Basavarajaiah & Miuthyunjayaswamy, 2009).
Chemistry and Synthesis
Synthetic Techniques and Characterization : Research into the synthesis, characterization, and crystallographic analysis of compounds containing the 5-chloro-3-phenyl-1H-indole structure is ongoing. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Al-Ostoot et al., 2019).
Chemical Functionalization : The optimization of chemical functionalities in compounds containing the 5-chloro-3-phenyl-1H-indole moiety is a significant area of research, particularly for enhancing biological activities such as allosteric modulation of receptors (Khurana et al., 2014).
Zukünftige Richtungen
Indole derivatives, including 5-chloro-3-phenyl-1H-indole, have been found to exhibit various biologically vital properties . They have attracted increasing attention in recent years for their potential applications in the treatment of various disorders in the human body . Future research may focus on exploring these properties further and developing new therapeutic applications for these compounds .
Eigenschaften
IUPAC Name |
5-chloro-3-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNAXBXVVZXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461967 | |
| Record name | 5-chloro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-phenyl-1H-indole | |
CAS RN |
22072-89-5 | |
| Record name | 5-chloro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)
![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)
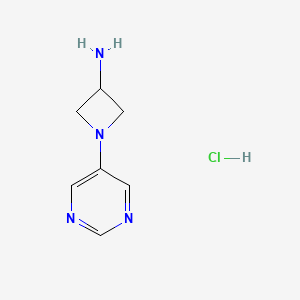
![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)
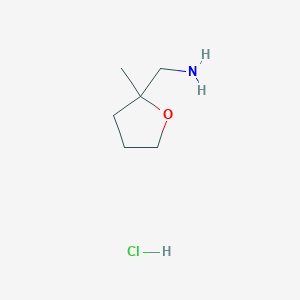
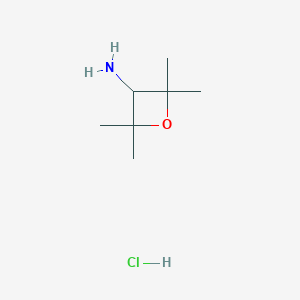
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)
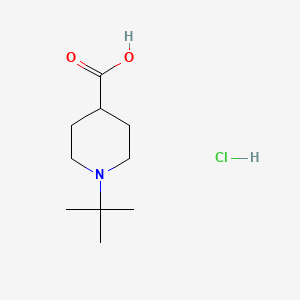
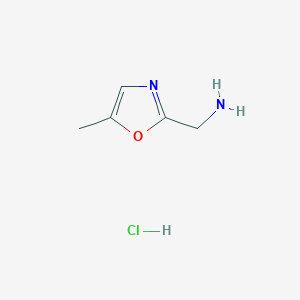
![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)
